molecular formula C22H19N5O4S2 B2804684 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 1242954-87-5

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide

Cat. No. B2804684
CAS RN: 1242954-87-5
M. Wt: 481.55
InChI Key: QWGVMSWKSXFURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a thieno ring, a triazolo ring, a pyrimidin ring, and an acetamide group . Its molecular formula is C22H21N3O6S and its molecular weight is 455.5 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have explored the synthesis and chemical properties of compounds related to 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide. A study by Li et al. (2008) focused on synthesizing similar compounds and evaluating their positive inotropic activities, indicating the potential of these compounds in cardiovascular research (Li et al., 2008).

Antimicrobial Activities

  • Various derivatives of this compound have been synthesized and evaluated for antimicrobial activities. Soliman et al. (2009) created tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, which showed significant antimicrobial activities, particularly against Candida albicans and Staphylococcus aureus (Soliman et al., 2009).

Anticancer Potential

  • The anticancer potential of related compounds has been a subject of interest. Abdelhamid et al. (2016) synthesized derivatives that showed moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, suggesting the relevance of these compounds in cancer research (Abdelhamid et al., 2016).

Chemical Reactions and Mechanisms

  • The mechanisms of chemical reactions involving such compounds have been studied extensively. Elnagdi and Wamhoff (1981) investigated the reaction of similar compounds with cyclic amidines, elucidating novel ring systems and reaction mechanisms (Elnagdi & Wamhoff, 1981).

Pharmaceutical Applications

  • Research has been conducted on the pharmaceutical applications of these compounds. Horishny et al. (2021) synthesized derivatives and tested them for anticancer activity, highlighting their potential in pharmaceutical development (Horishny et al., 2021).

properties

IUPAC Name

2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S2/c1-30-15-5-2-4-14(10-15)11-23-18(28)13-33-22-25-24-21-26(12-16-6-3-8-31-16)20(29)19-17(27(21)22)7-9-32-19/h2-10H,11-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGVMSWKSXFURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide

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